molecular formula C20H22ClNO2S B11652957 1-[(4-Chlorophenyl)sulfonyl]-2,2,4,6,8-pentamethyl-1,2-dihydroquinoline

1-[(4-Chlorophenyl)sulfonyl]-2,2,4,6,8-pentamethyl-1,2-dihydroquinoline

Katalognummer: B11652957
Molekulargewicht: 375.9 g/mol
InChI-Schlüssel: HEWUSCDZKTXGMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-CHLOROBENZENESULFONYL)-2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLINE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorobenzene sulfonyl group attached to a dihydroquinoline ring, which is further substituted with multiple methyl groups. Its distinct structure makes it a subject of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-(4-CHLOROBENZENESULFONYL)-2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable dihydroquinoline derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-(4-CHLOROBENZENESULFONYL)-2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLINE undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(4-CHLOROBENZENESULFONYL)-2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLINE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites

Wirkmechanismus

The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLINE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s quinoline ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

1-(4-CHLOROBENZENESULFONYL)-2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLINE can be compared with other sulfonyl-containing quinoline derivatives, such as:

Eigenschaften

Molekularformel

C20H22ClNO2S

Molekulargewicht

375.9 g/mol

IUPAC-Name

1-(4-chlorophenyl)sulfonyl-2,2,4,6,8-pentamethylquinoline

InChI

InChI=1S/C20H22ClNO2S/c1-13-10-14(2)19-18(11-13)15(3)12-20(4,5)22(19)25(23,24)17-8-6-16(21)7-9-17/h6-12H,1-5H3

InChI-Schlüssel

HEWUSCDZKTXGMH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C(=C1)C(=CC(N2S(=O)(=O)C3=CC=C(C=C3)Cl)(C)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.